1-Chloro-2-(chloromethyl)-3-nitrobenzene

Übersicht

Beschreibung

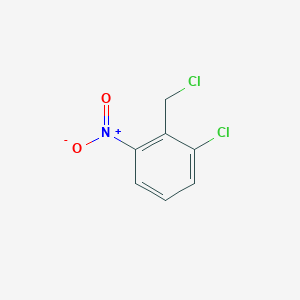

1-Chloro-2-(chloromethyl)-3-nitrobenzene is an organic compound with the molecular formula C7H5Cl2NO2 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a chloromethyl group, and a nitro group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Chloro-2-(chloromethyl)-3-nitrobenzene can be synthesized through several methods. One common method involves the nitration of 1-chloro-2-(chloromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-Chloro-2-(chloromethyl)-3-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Nucleophilic Substitution: Substituted benzene derivatives depending on the nucleophile used.

Reduction: 1-Chloro-2-(chloromethyl)-3-aminobenzene.

Oxidation: Products vary based on the specific oxidizing agent and conditions used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Synthesis of Organic Compounds

- 1-Chloro-2-(chloromethyl)-3-nitrobenzene serves as an important intermediate in the synthesis of various organic compounds, particularly in the production of pharmaceuticals and agrochemicals. Its chloromethyl and nitro groups allow for further functionalization, making it a versatile building block in organic synthesis .

- Development of Dyes and Pigments

- Research in Material Science

- Biological Studies

Safety Considerations

Due to its toxicological profile, handling this compound requires stringent safety measures:

- Personal Protective Equipment (PPE) : Users should wear gloves, goggles, and respiratory protection.

- Storage Conditions : The compound should be stored under inert conditions at temperatures between 2°C to 8°C to prevent degradation .

- Emergency Procedures : In case of exposure, immediate decontamination is critical. For inhalation exposure, move the victim to fresh air; for skin contact, wash thoroughly with soap and water .

Wirkmechanismus

The mechanism of action of 1-Chloro-2-(chloromethyl)-3-nitrobenzene involves its reactivity with various nucleophiles and electrophiles. The presence of the nitro group makes the benzene ring more susceptible to nucleophilic attack, while the chloromethyl group can undergo substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Vergleich Mit ähnlichen Verbindungen

1-Chloro-2-(chloromethyl)-3-nitrobenzene can be compared with other similar compounds such as:

1-Chloro-2-(chloromethyl)benzene: Lacks the nitro group, making it less reactive towards nucleophiles.

1-Chloro-3-nitrobenzene: Lacks the chloromethyl group, limiting its use in certain substitution reactions.

2-Chloro-1-(chloromethyl)-4-nitrobenzene: Positional isomer with different reactivity due to the position of substituents on the benzene ring.

The uniqueness of this compound lies in its combination of substituents, which provides a balance of reactivity and stability, making it a valuable compound for various applications.

Biologische Aktivität

1-Chloro-2-(chloromethyl)-3-nitrobenzene (CAS Number: 15258-72-7) is an organic compound characterized by a benzene ring with two chlorine substituents and one nitro group. This structural configuration contributes to its chemical reactivity and potential biological activity. The compound has been studied for its mutagenic properties, interaction with biological macromolecules, and implications for health and safety.

- Molecular Formula : CHClNO

- Molecular Weight : 192.02 g/mol

- Structure : Contains a chloromethyl group and a nitro group, enhancing its reactivity.

Biological Activity Overview

Research indicates that this compound exhibits weak mutagenic activity in bacterial test systems, while showing no mutagenicity in mammalian cell test systems in vitro. Notably, it has been observed to induce DNA damage in liver and kidney tissues following intraperitoneal administration in mice, raising concerns about its genotoxicity .

Summary of Biological Effects

- Mutagenicity : Weakly mutagenic in bacterial systems; not mutagenic in mammalian cells.

- DNA Damage : Induces DNA damage in liver and kidney tissues of mice.

- Clastogenic Activity : Exhibits weak clastogenic effects, indicated by increased rates of Sister Chromatid Exchanges .

Toxicological Studies

Toxicological evaluations have revealed several key findings regarding the safety profile of this compound:

The biological activity of this compound is attributed to its interaction with cellular macromolecules, particularly DNA. The presence of the nitro group is significant as it can undergo reduction to form reactive intermediates that may interact with nucleophilic sites on DNA, leading to potential mutations or cellular damage .

Case Study 1: Genotoxicity Assessment

A study assessed the genotoxic potential of this compound using various assays:

- Bacterial Reverse Mutation Test : Showed weak mutagenic effects.

- In Vivo Mouse Model : Indicated DNA damage following intraperitoneal injection.

Case Study 2: Environmental Impact

Research has also explored the environmental implications of chlorinated compounds like this compound, focusing on their persistence and potential bioaccumulation in aquatic organisms. The findings suggest that such compounds may pose risks to ecological health through their toxic effects on non-target species.

Eigenschaften

IUPAC Name |

1-chloro-2-(chloromethyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBDLOYGWAITKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10603445 | |

| Record name | 1-Chloro-2-(chloromethyl)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15258-72-7 | |

| Record name | 1-Chloro-2-(chloromethyl)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.